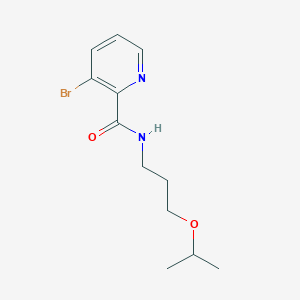![molecular formula C18H20N2O2 B7679902 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide, also known as MPMPB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPMPB is a selective antagonist of the dopamine D3 receptor and has been found to exhibit promising results in the treatment of several neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is predominantly localized in the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of reward, motivation, and cognition. Antagonism of the dopamine D3 receptor by 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to modulate the activity of these pathways and improve the symptoms of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to the D3 receptor, which leads to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This, in turn, leads to a reduction in the reward-seeking behavior and addictive potential of drugs of abuse. 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has also been found to improve the cognitive and motor symptoms of Parkinson's disease by modulating the activity of the dopaminergic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of the dopaminergic pathways. It also exhibits a low affinity for other dopamine receptors, which reduces the risk of off-target effects. The limitations of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.
Future Directions
There are several future directions for the research on 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective analogs of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes N-alkylation with propargyl bromide to form N-prop-2-ynyl-4-methoxybenzylamine. This intermediate compound is then subjected to reductive amination with 4-methoxybenzaldehyde to form 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide.
Scientific Research Applications
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
properties
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-18(21)15-6-8-16(9-7-15)20-13-14-4-10-17(22-2)11-5-14/h3-11,20H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIXNBGDLEQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)